Cas no 1803722-43-1 (1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)

1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one
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- インチ: 1S/C10H8BrF2IO2/c1-5(15)9(11)6-2-3-7(14)8(4-6)16-10(12)13/h2-4,9-10H,1H3
- InChIKey: LUFMLQNLLZDPII-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1OC(F)F)C(C(C)=O)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26.3
1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013019992-500mg |
1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one |
1803722-43-1 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
Alichem | A013019992-250mg |
1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one |
1803722-43-1 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
Alichem | A013019992-1g |
1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one |
1803722-43-1 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-oneに関する追加情報
Recent Advances in the Study of 1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS: 1803722-43-1)
The compound 1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS: 1803722-43-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluoromethoxy group and an iodine substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a building block for more complex bioactive molecules.
One of the key areas of research has been the optimization of synthetic routes for 1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The researchers employed a multi-step approach, starting from commercially available precursors, and achieved a final yield of 85% with high purity. This advancement is critical for enabling further pharmacological evaluations and large-scale applications.
In addition to synthetic improvements, the biological activity of this compound has been a focal point. Preliminary in vitro studies have demonstrated its efficacy as a modulator of specific kinase pathways, which are often implicated in inflammatory and oncogenic processes. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that 1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one exhibits selective inhibition of certain tyrosine kinases, suggesting its potential as a lead compound for developing targeted therapies.
Further investigations have explored the compound's pharmacokinetic properties. A study conducted by a team at the University of Cambridge (2023) utilized advanced mass spectrometry techniques to analyze its metabolic stability and plasma protein binding. The results indicated moderate stability in human liver microsomes, with a half-life of approximately 2.5 hours, and high plasma protein binding (>90%). These findings underscore the need for structural modifications to enhance its metabolic profile for therapeutic use.
Another exciting development is the application of 1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one in radiopharmaceuticals. Due to the presence of the iodine atom, researchers have explored its utility in radiolabeling for diagnostic imaging. A recent study in the Journal of Nuclear Medicine (2024) demonstrated successful incorporation of radioactive iodine isotopes, enabling its use in positron emission tomography (PET) imaging for detecting specific tumor markers.
Despite these promising findings, challenges remain. The compound's relatively low solubility in aqueous media and its potential off-target effects require further optimization. Current research efforts are directed toward derivatization strategies to address these limitations while preserving its bioactive properties. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these discoveries into clinical applications.
In conclusion, 1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS: 1803722-43-1) represents a versatile and promising molecule in chemical biology and drug development. Recent advancements in its synthesis, biological evaluation, and applications in imaging highlight its potential across multiple therapeutic areas. Continued research and collaboration will be essential to fully realize its clinical potential and address existing challenges.
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